Bicyclo[2.2.2]oct-5-en-2-ol
Overview
Description
Bicyclo[2.2.2]oct-5-en-2-ol is an organic compound with the molecular formula C8H12O and a molecular weight of 124.1803 g/mol It is a bicyclic alcohol with a unique structure that includes a bridged ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-5-en-2-ol can be synthesized through several methods. One common approach involves the reduction of esters under radical-generating conditions, which initially generates a bicyclo[2.2.2]oct-5-en-2-yl radical. This radical can rearrange to form the desired compound . Another method involves the [4 + 2] cycloaddition reaction of dienes with maleic anhydride, followed by treatment with aniline in the presence of triethylamine in toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-5-en-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the strained bicyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Bicyclo[2.2.2]oct-5-en-2-ol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: This compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-5-en-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, while the bicyclic ring system provides a rigid framework that enhances binding affinity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-2,3-diol: This compound contains an additional hydroxyl group, which can alter its chemical reactivity and biological activity.
Bicyclo[2.2.2]oct-5-ene-2,3-diol:
9,10-Dihydro-9,10-ethanoanthracene-11,12-diol: This compound has a similar bicyclic structure but with different substituents, leading to distinct chemical and biological properties.
Uniqueness
Bicyclo[2.2.2]oct-5-en-2-ol is unique due to its specific ring structure and the presence of a hydroxyl group at a strategic position. This combination of features imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
bicyclo[2.2.2]oct-5-en-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-9H,2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXYAVHJBNJUCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940907 | |
Record name | Bicyclo[2.2.2]oct-5-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6688-07-9, 19245-72-8, 55320-40-6 | |
Record name | Bicyclo(2.2.2)oct-5-en-2-ol, (1alpha,2alpha,4alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006688079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.2.2)oct-5-en-2-ol, (1alpha,2beta,4alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019245728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.2]oct-5-en-2-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.2]oct-5-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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